molecular formula C9H8IN3 B12636847 5-(4-iodophenyl)-1H-pyrazol-4-amine

5-(4-iodophenyl)-1H-pyrazol-4-amine

Cat. No.: B12636847
M. Wt: 285.08 g/mol
InChI Key: QHKIYTIYSBOAME-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-iodoaniline with hydrazine derivatives under specific conditions. One common method involves the cyclization of 4-iodoaniline with hydrazine hydrate in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or Sonogashira coupling.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the pyrazole ring or the phenyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids under basic conditions.

    Sonogashira Coupling: Utilizes palladium and copper catalysts along with alkynes.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.

Scientific Research Applications

5-(4-Iodophenyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s binding affinity and specificity for its target. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with an iodine substituent on the phenyl ring.

    4-Iodo-L-phenylalanine: An amino acid derivative with an iodine substituent.

    5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls: Compounds with similar structural motifs used in advanced materials.

Uniqueness

5-(4-Iodophenyl)-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the iodophenyl group, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

5-(4-iodophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13)

InChI Key

QHKIYTIYSBOAME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)N)I

Origin of Product

United States

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